

# The Synthesis of 3-Hydroxybenzaldehyde Azine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxybenzaldehyde azine

Cat. No.: B097707

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An in-depth exploration of the discovery, history, and synthetic methodologies for **3-Hydroxybenzaldehyde Azine**, tailored for researchers, scientists, and professionals in drug development.

## Introduction

**3-Hydroxybenzaldehyde azine** is a symmetrical aromatic azine, a class of compounds characterized by a C=N-N=C backbone. While the specific historical discovery of this particular azine is not well-documented, the synthesis of azines, in general, dates back to the foundational period of organic chemistry. Azines are typically formed through the condensation reaction of a carbonyl compound—in this case, 3-Hydroxybenzaldehyde—with hydrazine.[1][2][3][4] This straightforward and efficient reaction has made azines accessible for a wide range of applications, from intermediates in organic synthesis to their use as ligands in coordination chemistry, components in dyes and pigments, and as polymer stabilizers.[5] Furthermore, various azine derivatives have shown promising biological activities, including antimicrobial, antioxidant, and anticancer properties.[5][6]

This technical guide provides a comprehensive overview of **3-Hydroxybenzaldehyde azine**, including its synthesis, properties, and potential applications, with a focus on detailed experimental protocols and relevant data.

## Physicochemical Properties

**3-Hydroxybenzaldehyde azine** is a solid at room temperature with the following properties:

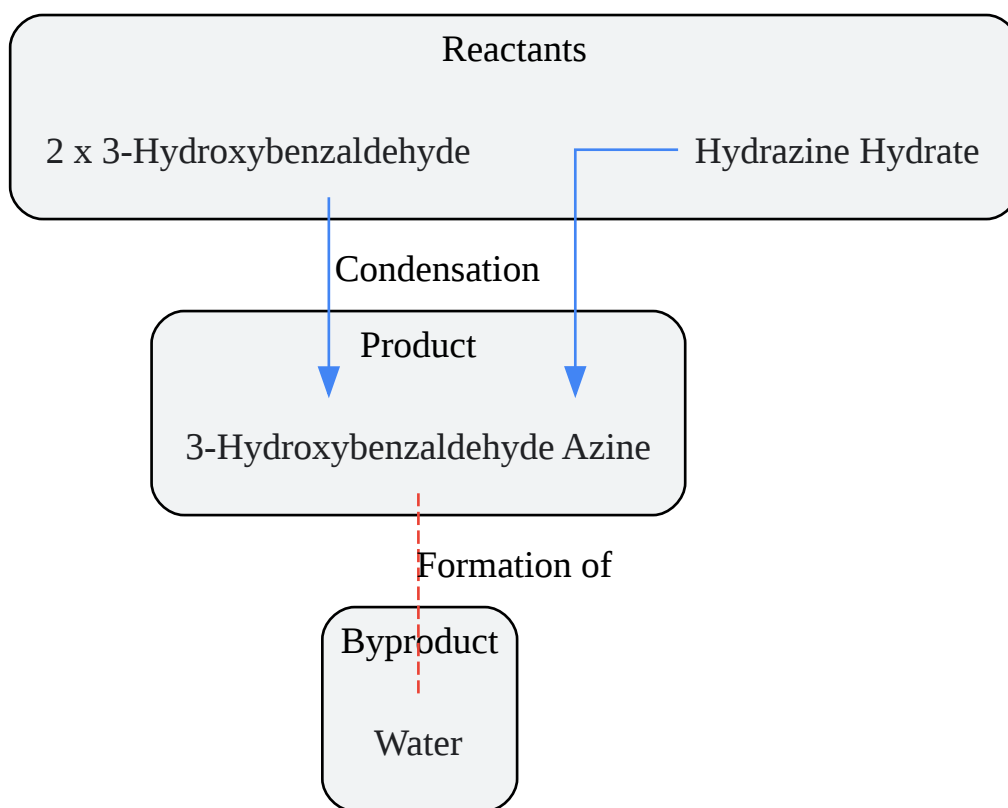
Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[7][8]
Molecular Weight	240.26 g/mol	[7][8]
CAS Number	18428-76-7	[7][8]
Appearance	Solid	
Melting Point	210 °C	[9]
XLogP3	2.6	[7]

## Synthesis of 3-Hydroxybenzaldehyde Azine

The synthesis of **3-Hydroxybenzaldehyde azine** is achieved through the condensation of 3-Hydroxybenzaldehyde with hydrazine hydrate. This reaction is a classic example of the formation of a symmetrical azine from an aldehyde.

## General Reaction Scheme

The overall reaction can be depicted as follows:



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Caption: General reaction for the synthesis of **3-Hydroxybenzaldehyde azine**.

## Experimental Protocol

The following protocol is a generalized method based on standard procedures for the synthesis of aromatic azines and related hydrazones.<sup>[10][11]</sup>

Materials:

- 3-Hydroxybenzaldehyde
- Hydrazine hydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ )
- Ethanol (95% or absolute)

Procedure:

- **Dissolution of Aldehyde:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 equivalents of 3-Hydroxybenzaldehyde in a suitable volume of ethanol.
- **Addition of Hydrazine:** To the stirred solution, add 1.0 equivalent of hydrazine hydrate dropwise at room temperature. The addition may be mildly exothermic.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain it for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation of Product:** Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product, **3-Hydroxybenzaldehyde azine**, will precipitate out of the solution.
- **Purification:** Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
- **Drying:** Dry the purified product in a vacuum oven to remove any residual solvent.

#### Quantitative Data:

While specific yield data for the synthesis of **3-Hydroxybenzaldehyde azine** is not readily available in the searched literature, similar syntheses of aromatic azines report yields typically ranging from good to excellent, often exceeding 80-90%.<sup>[12]</sup>

## Biological Activity and Signaling Pathways

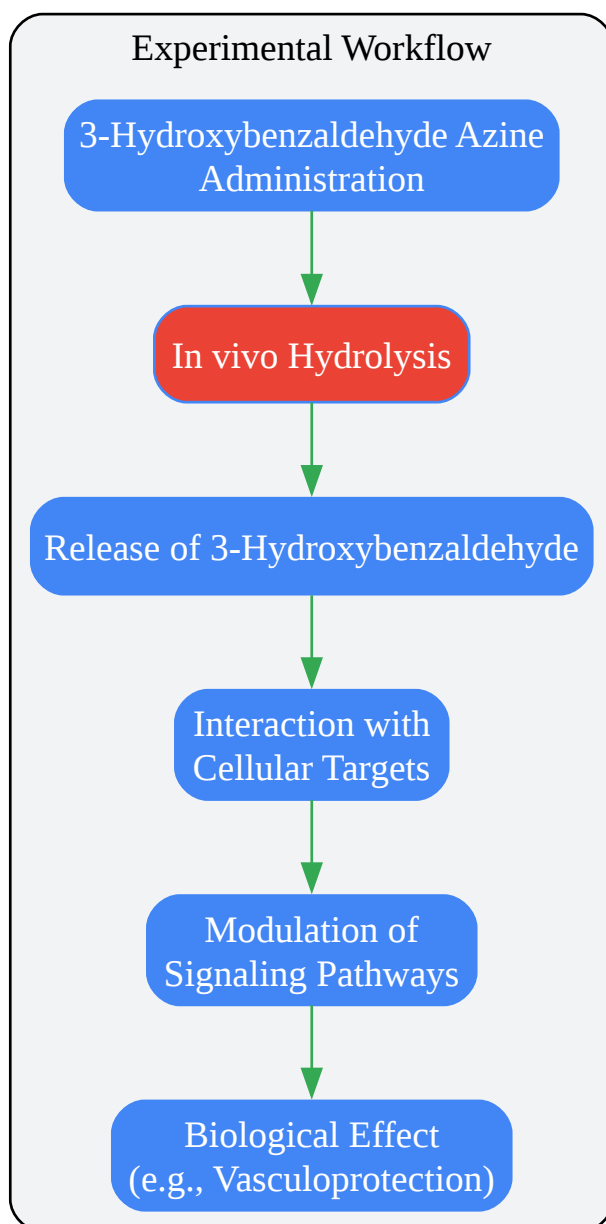
Direct studies on the biological activity and signaling pathways of **3-Hydroxybenzaldehyde azine** are limited. However, the bioactivity of its precursor, 3-Hydroxybenzaldehyde, is better characterized, and inferences can be drawn about the potential activity of the azine. It is plausible that the azine may act as a prodrug, hydrolyzing in vivo to release two molecules of 3-Hydroxybenzaldehyde.

## Vasculoprotective Effects of 3-Hydroxybenzaldehyde

Research has shown that 3-Hydroxybenzaldehyde exhibits vasculoprotective effects by inhibiting the proliferation of vascular smooth muscle cells (VSMCs) and reducing inflammation in endothelial cells. It has been observed to inhibit inflammatory markers such as VCAM-1 and ICAM-1, and signaling molecules like p-NF- $\kappa$ B and p-p38.

## Potential Signaling Pathway Involvement

Based on the known activity of its precursor, a hypothetical workflow for investigating the biological effects of **3-Hydroxybenzaldehyde azine** could involve its hydrolysis and subsequent interaction with cellular signaling pathways.



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Caption: Hypothetical workflow of **3-Hydroxybenzaldehyde azine**'s biological action.

## Conclusion

**3-Hydroxybenzaldehyde azine** is a readily synthesized compound with potential applications stemming from the properties of the azine functional group and its precursor, 3-Hydroxybenzaldehyde. While its specific discovery and history are not extensively detailed, the synthetic methods are well-established within the broader context of azine chemistry. The provided experimental protocol offers a reliable method for its preparation. Further research is warranted to fully elucidate the unique biological activities and signaling pathway interactions of **3-Hydroxybenzaldehyde azine** itself, distinguishing them from its well-studied precursor. This would be a valuable endeavor for researchers in medicinal chemistry and drug development.

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